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Compound of Interest

Compound Name: 1-Azido-4-iodobutane

Cat. No.: B3378850 Get Quote

An In-Depth Technical Guide to 1-Azido-4-iodobutane

Abstract
1-Azido-4-iodobutane is a heterobifunctional crosslinking agent of significant interest to

researchers in chemical biology, drug development, and materials science. Its molecular

structure incorporates two distinct reactive moieties: a terminal azide group and a primary iodo

group. This unique arrangement allows for sequential or orthogonal conjugation strategies. The

iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling

attachment to substrates such as proteins or surfaces. The azide group is a key participant in

bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC), which forms a highly stable triazole linkage. This guide provides a

comprehensive overview of the physicochemical properties, synthesis, spectroscopic data,

reactivity, and applications of 1-azido-4-iodobutane.

Physicochemical Properties
The fundamental properties of 1-azido-4-iodobutane are summarized below. Direct

experimental data for properties such as density and boiling point are not widely reported;

therefore, data for the related compound, 1-iodobutane, is provided for comparison.

Table 1: Core Properties of 1-Azido-4-iodobutane
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Property Value Source

Molecular Formula C₄H₈IN₃ PubChem[1]

Molecular Weight 225.03 g/mol PubChem[1]

IUPAC Name 1-azido-4-iodobutane PubChem[1]

CAS Number 148759-55-1 PubChem[1]

| Canonical SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |

Table 2: Comparative Properties of 1-Iodobutane

Property Value

Molecular Formula C₄H₉I

Molecular Weight 184.02 g/mol

Density 1.617 g/mL at 25 °C

Boiling Point 130-131 °C

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Synthesis and Purification
1-Azido-4-iodobutane is typically synthesized via a nucleophilic substitution reaction from a

commercially available precursor, such as 1,4-diiodobutane. The process involves the

displacement of one iodide atom with an azide salt.

Experimental Protocol: Synthesis from 1,4-Diiodobutane
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1,4-diiodobutane (1.0 equivalent) in anhydrous dimethylformamide

(DMF).

Addition of Azide: Add sodium azide (NaN₃, 1.1 equivalents) to the solution. Caution: Sodium

azide is highly toxic.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://www.benchchem.com/product/b3378850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing deionized water. Extract the aqueous phase three times with

diethyl ether.

Washing: Combine the organic layers and wash sequentially with deionized water and brine

to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by silica gel column chromatography, typically

using a hexane/ethyl acetate gradient, to yield pure 1-azido-4-iodobutane.

1,4-Diiodobutane

1-Azido-4-iodobutane

  DMF, 60-70°C
(SN2 Reaction)

Sodium Azide (NaN₃)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-azido-4-iodobutane.

Spectroscopic and Analytical Data
The structural identity and purity of 1-azido-4-iodobutane can be confirmed using standard

analytical techniques. The expected spectral characteristics are detailed below.

Table 3: Predicted Spectroscopic Data for 1-Azido-4-iodobutane
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Technique Feature
Expected Chemical Shift /
Wavenumber

IR Spectroscopy Azide (N≡N) stretch ~2100 cm⁻¹ (strong, sharp)

C-H stretch (alkyl) ~2850-2960 cm⁻¹

C-I stretch ~500-600 cm⁻¹[2]

¹H NMR I-CH₂- ~3.2 ppm (triplet)

N₃-CH₂- ~3.3 ppm (triplet)

-CH₂-CH₂- ~1.7-2.0 ppm (multiplet)

¹³C NMR I-CH₂- ~5-10 ppm

N₃-CH₂- ~50-55 ppm

Internal -CH₂- carbons ~30-35 ppm

| Mass Spectrometry| Molecular Ion [M]⁺ | m/z 225 |

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is

the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the

asymmetric stretching vibration of the azide functional group.[3] Additional peaks

corresponding to alkyl C-H stretching and C-I stretching are also expected.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to

show four distinct signals corresponding to the four methylene groups. The protons on the

carbon adjacent to the iodine atom (I-CH₂) are expected to be the most deshielded,

appearing furthest downfield.[4][5] The protons on the carbon adjacent to the azide group

(N₃-CH₂) will also be downfield. The ¹³C NMR spectrum should display four signals, with the

carbons bonded to the electronegative iodine and azide groups showing distinct chemical

shifts.[6]

Mass Spectrometry: The mass spectrum should show a molecular ion peak at an m/z

corresponding to the molecular weight of the compound (225.03). Common fragmentation

patterns would include the loss of a nitrogen molecule (N₂) from the azide group and

cleavage of the carbon-iodine bond.
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Reactivity and Applications in Drug Development
1-Azido-4-iodobutane is a powerful tool for covalently modifying molecules and surfaces. Its

utility stems from the orthogonal reactivity of its two functional groups.

Heterobifunctional Crosslinking
The molecule's primary application is as a heterobifunctional crosslinker.

SN2 Reaction at the Iodide Terminus: The carbon-iodine bond is susceptible to nucleophilic

attack. The iodide ion is an excellent leaving group, allowing for efficient reaction with

nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and

carboxylates. This reaction forms a stable covalent bond, tethering the azido-butane moiety

to the target molecule.

Click Chemistry at the Azide Terminus: The azide group remains inert during the initial

nucleophilic substitution. It is then available for highly specific and efficient "click" reactions.

The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC),

which reacts with a terminal alkyne to form a chemically robust 1,4-disubstituted 1,2,3-

triazole ring.[7][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in

complex biological media without interfering with native biochemical processes.[9][10][11]

Experimental Workflow: Bioconjugation
A typical workflow for using 1-azido-4-iodobutane to link a drug or imaging agent to a protein

involves two main stages: functionalization and click ligation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3378850?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.ijpsjournal.com/article/An+Insight+Into+Click+Chemistry
https://labinsights.nl/en/article/a-comprehensive-guide-to-click-chemistry-reaction
https://en.wikipedia.org/wiki/Click_chemistry
https://www.aatbio.com/catalog/click-chemistry
https://www.benchchem.com/product/b3378850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: SN2 Alkylation

Step 2: CuAAC Click Chemistry

Target Molecule
(e.g., Protein-SH)

Azide-Functionalized Molecule

SN2 Reaction
(Displaces Iodide)

1-Azido-4-iodobutane

Azide-Functionalized Molecule

Purification

Alkyne-Probe
(e.g., Drug, Dye)

Final Bioconjugate

 Cu(I) Catalyst
(Forms Triazole Linkage)

Click to download full resolution via product page

Figure 2: Bioconjugation workflow using 1-azido-4-iodobutane.

This strategy is widely used for:

Drug Conjugation: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates

(ADCs).

Fluorescent Labeling: Linking fluorescent dyes to proteins or nucleic acids for imaging

studies.[12][13]
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Surface Immobilization: Anchoring biomolecules to surfaces for the development of

biosensors and microarrays.

Safety and Handling
1-Azido-4-iodobutane should be handled with care by trained personnel in a laboratory

setting. The primary hazards are associated with its functional groups.

Table 4: Safety and Handling Precautions

Hazard Category Description and Precautions

Toxicity

Organic azides and alkyl halides can be
toxic if inhaled, ingested, or absorbed
through the skin. Handle in a well-
ventilated chemical fume hood.

Explosion Risk

Low molecular weight organic azides can be

explosive, sensitive to heat, shock, and friction.

Avoid heating neat material. Solutions are

generally safer to handle.

Reactivity

Reacts with strong oxidizing and reducing

agents. Contact with strong acids can produce

highly toxic and explosive hydrazoic acid (HN₃).

Personal Protective\nEquipment (PPE)

Wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles,

and a lab coat.

Storage

Store in a cool, dark, and well-ventilated area

away from incompatible materials. Keep

container tightly sealed.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-

containing waste requires specialized disposal procedures. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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